molecular formula C10H17NO B2938596 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol CAS No. 2490375-47-6

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol

Cat. No.: B2938596
CAS No.: 2490375-47-6
M. Wt: 167.252
InChI Key: YTLMPPJWVYLFKQ-UHFFFAOYSA-N
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Description

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol is a chemical compound with the molecular formula C10H17NO It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol typically involves the reduction of quinolizine derivatives. One common method is the hydrogenation of quinolizine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature and atmospheric pressure. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated quinolizine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, such as ketones, alcohols, and ethers

Scientific Research Applications

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.

    Medicine: The compound is being explored for its potential therapeutic applications. Its derivatives are being tested for their efficacy in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine: The parent compound of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol, quinolizine, shares a similar bicyclic structure but lacks the hydroxyl group.

    Quinazoline: Another nitrogen-containing heterocycle with a similar structure but different functional groups.

    Quinoxaline: A related compound with a fused benzene and pyrazine ring system.

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.

Properties

IUPAC Name

1,2,3,4,6,9-hexahydroquinolizin-9a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h1,3,12H,2,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLMPPJWVYLFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC=CCC2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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